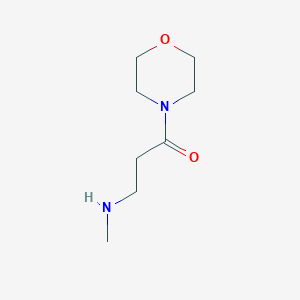

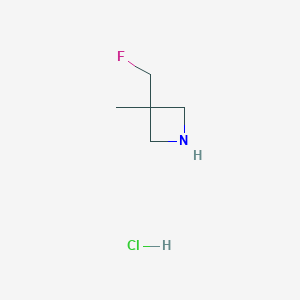

![molecular formula C19H17Cl2NO B2893263 3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide CAS No. 861209-79-2](/img/structure/B2893263.png)

3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide is a chemical compound . Its molecular formula is C19H17Cl2NO .

Molecular Structure Analysis

The molecular structure of 3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide include its molecular weight, which is 346.25038 . More detailed properties such as melting point, boiling point, and density are provided by ChemicalBook .Aplicaciones Científicas De Investigación

Synthesis and Properties of Polyamides

Researchers have explored the synthesis and properties of novel aromatic polyamides, employing different aromatic dicarboxylic acids and diamines. These studies highlight the solubility, thermal stability, and potential applications of polyamides in creating transparent, flexible films with significant mechanical strength. For instance, Hsiao et al. (1996) demonstrated the synthesis of high-molecular-weight polyamides with inherent viscosities indicating promising mechanical and thermal properties, suitable for various industrial applications (Hsiao & Chang, 1996).

Supramolecular Chemistry

In supramolecular chemistry, the focus has been on the design of molecules that can self-assemble into higher-order structures. For example, research on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide by Lightfoot et al. (1999) revealed a unique π-stack surrounded by a triple helical network of hydrogen bonds, hinting at new organizational modes for columnar liquid crystals (Lightfoot et al., 1999).

Antipathogenic Activity

The antipathogenic properties of certain derivatives have been evaluated for their potential in developing new antimicrobial agents. Limban et al. (2011) synthesized acylthioureas showing significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, indicating their usefulness in addressing biofilm-related infections (Limban et al., 2011).

Anticancer Research

In the context of anticancer research, the synthesis and biological evaluation of novel compounds, like phenylaminosulfanyl-1,4-naphthoquinone derivatives, have shown remarkable cytotoxic activity against various cancer cell lines. This suggests potential therapeutic applications for these compounds in cancer treatment. Ravichandiran et al. (2019) found that specific derivatives exhibited potent cytotoxic activity, with minimal toxicity to normal cells, emphasizing their potential as anticancer agents (Ravichandiran et al., 2019).

Catalysis and Organic Frameworks

Amide functionalized covalent organic frameworks (COFs) have been developed for heterogeneous catalysis, showcasing the utility of amide groups in facilitating chemical reactions. Li et al. (2019) demonstrated the efficiency of amide functionalized COFs in Knoevenagel condensation, indicating their significant catalytic potential (Li et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

3,4-dichloro-N-(3-hex-1-ynylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2NO/c1-2-3-4-5-7-14-8-6-9-16(12-14)22-19(23)15-10-11-17(20)18(21)13-15/h6,8-13H,2-4H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZZFCLMOOJXGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893182.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide](/img/structure/B2893183.png)

![(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2893189.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![(Z)-methyl 2-((2-phenylacetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2893195.png)

![(2R)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2893200.png)

![2-[(4-chlorobenzyl)oxy]-4-{[3-(trifluoromethyl)anilino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B2893201.png)